
N-(4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
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Overview
Description
N-(4-{[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]SULFAMOYL}PHENYL)BUTANAMIDE: is a complex organic compound that features a pyridazine ring, a sulfonamide group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]SULFAMOYL}PHENYL)BUTANAMIDE typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chloride in the presence of a base.
Attachment of the Butanamide Moiety: The final step involves the coupling of the sulfonamide intermediate with butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazine rings.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The sulfonamide and butanamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Probes: Used in research to study enzyme interactions and cellular processes.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the pyridazine ring can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]SULFAMOYL}PHENYL)ACETAMIDE
- N-(4-{[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]SULFAMOYL}PHENYL)PROPIONAMIDE
Uniqueness
- Structural Complexity : The presence of both a pyridazine ring and a sulfonamide group makes it unique.
- Biological Activity : Its potential to interact with multiple biological targets sets it apart from simpler analogs.
Properties
Molecular Formula |
C22H24N4O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C22H24N4O4S/c1-2-6-21(27)24-18-9-11-19(12-10-18)31(29,30)23-15-16-26-22(28)14-13-20(25-26)17-7-4-3-5-8-17/h3-5,7-14,23H,2,6,15-16H2,1H3,(H,24,27) |
InChI Key |
MYKQPWOKDJDOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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